molecular formula C16H17F3N2O2 B2633059 N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide CAS No. 2094570-56-4

N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide

Cat. No.: B2633059
CAS No.: 2094570-56-4
M. Wt: 326.319
InChI Key: RWHOVIDYTUCXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide is a compound that features a piperidine ring, a trifluoromethyl group, and a benzamide moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry .

Mechanism of Action

The mechanism of action of N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The piperidine ring and trifluoromethyl group play crucial roles in its biological activity by interacting with enzymes and receptors in the body .

Comparison with Similar Compounds

N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

N-(1-prop-2-enoylpiperidin-3-yl)-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2/c1-2-14(22)21-9-3-4-13(10-21)20-15(23)11-5-7-12(8-6-11)16(17,18)19/h2,5-8,13H,1,3-4,9-10H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHOVIDYTUCXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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